Bromo-pentyl-triphenyl-lambda5-phosphane
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Overview
Description
Bromo-pentyl-triphenyl-lambda5-phosphane: is a chemical compound with the molecular formula C23H26BrP It is a member of the phosphane family, characterized by the presence of a phosphorus atom bonded to three phenyl groups and a bromo-pentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bromo-pentyl-triphenyl-lambda5-phosphane typically involves the reaction of triphenylphosphine with a bromo-pentyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves heating the reactants in a suitable solvent, such as toluene or dichloromethane, and using a base like sodium hydride to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Bromo-pentyl-triphenyl-lambda5-phosphane undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can be reduced to form phosphine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include phosphine derivatives with different functional groups replacing the bromo group.
Oxidation Reactions: Phosphine oxides are the primary products.
Reduction Reactions: Reduced phosphine compounds are formed.
Scientific Research Applications
Chemistry: Bromo-pentyl-triphenyl-lambda5-phosphane is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the preparation of phosphine ligands for catalysis.
Biology: In biological research, this compound is used to study the interactions of phosphine derivatives with biological molecules. It is also investigated for its potential as a probe in biochemical assays.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of phosphine-based drugs. Its interactions with biological targets are of particular interest in medicinal chemistry.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts for chemical processes.
Mechanism of Action
The mechanism of action of bromo-pentyl-triphenyl-lambda5-phosphane involves its interaction with various molecular targets. The phosphorus atom in the compound can form bonds with other atoms or molecules, leading to the formation of new chemical species. The bromo group can participate in substitution reactions, allowing the compound to act as a versatile reagent in chemical synthesis. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Triphenylphosphine: A widely used phosphine compound with similar chemical properties but lacking the bromo-pentyl group.
Bromo-methyl-triphenylphosphonium bromide: Another phosphine derivative with a bromo group, but with different reactivity due to the presence of a methyl group instead of a pentyl group.
Uniqueness: Bromo-pentyl-triphenyl-lambda5-phosphane is unique due to the presence of the bromo-pentyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and catalysis, offering different reactivity patterns compared to other phosphine compounds.
Properties
CAS No. |
59725-01-8 |
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Molecular Formula |
C23H26BrP |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
bromo-pentyl-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C23H26BrP/c1-2-3-13-20-25(24,21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23/h4-12,14-19H,2-3,13,20H2,1H3 |
InChI Key |
AIGLQVZTPYKOGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Br |
Origin of Product |
United States |
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